molecular formula C14H11ClO2 B8476751 2-Chloro-4-(3-methylphenoxy)benzaldehyde

2-Chloro-4-(3-methylphenoxy)benzaldehyde

Cat. No.: B8476751
M. Wt: 246.69 g/mol
InChI Key: CALUZNQOFNSVPB-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methylphenoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 2-position and a 3-methylphenoxy group at the 4-position of the benzaldehyde core. This structure imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The electron-withdrawing chloro group and the bulky 3-methylphenoxy substituent influence its reactivity, solubility, and stability, distinguishing it from simpler benzaldehyde analogs.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-chloro-4-(3-methylphenoxy)benzaldehyde

InChI

InChI=1S/C14H11ClO2/c1-10-3-2-4-12(7-10)17-13-6-5-11(9-16)14(15)8-13/h2-9H,1H3

InChI Key

CALUZNQOFNSVPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=C(C=C2)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include chloro- and alkoxy-substituted benzaldehydes. A comparative analysis of their molecular weights, melting points, and substituent effects is summarized below:

Compound Name Molecular Formula Molecular Weight CAS Number Melting Point (°C) Key Substituents Reference
2-Chloro-4-(3-methylphenoxy)benzaldehyde C₁₄H₁₁ClO₂ 246.69 Not provided Not reported 2-Cl, 4-(3-methylphenoxy) -
2-Chloro-4-(dimethylamino)benzaldehyde C₉H₁₀ClNO 183.63 1424-66-4 83–84 2-Cl, 4-N(CH₃)₂
4-Chloro-2-fluoro-3-methoxybenzaldehyde C₈H₆ClFO₂ 188.58 1002344-97-9 Not reported 4-Cl, 2-F, 3-OCH₃
2-Chloro-4-(diethylamino)benzaldehyde C₁₁H₁₄ClNO 211.69 1424-67-5 Not reported 2-Cl, 4-N(C₂H₅)₂

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance the electrophilicity of the aldehyde group, favoring condensation reactions. The trifluoromethyl analog (from market data) shows higher thermal stability due to the strong electron-withdrawing effect of CF₃ .

Comparison of Reaction Conditions :

Reaction Type Catalyst/Reagent Temperature (°C) Yield (%) Reference
Alkylation (SNAr) Cs₂CO₃ 80 96
Oxidation Ferrite nanoparticles 70 (microwave) >90

The target compound’s synthesis likely requires similar SNAr conditions, with the 3-methylphenoxy group introduced via coupling of 3-methylphenol with a chloro-substituted benzaldehyde precursor.

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